molecular formula C7H12O2S B1404391 4-Methylthiane-4-carboxylic acid CAS No. 1262411-34-6

4-Methylthiane-4-carboxylic acid

Cat. No. B1404391
M. Wt: 160.24 g/mol
InChI Key: RQTKXRQKRYWHBE-UHFFFAOYSA-N
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Description

4-Methylthiane-4-carboxylic acid is a chemical compound with the molecular formula C7H12O2S and a molecular weight of 160.23 . It is also known by other names such as 4-Methyl-tetrahydro-thiopyran-4-carboxylic acid and 2H-Thiopyran-4-carboxylic acid, tetrahydro-4-methyl .


Molecular Structure Analysis

The molecular structure of 4-Methylthiane-4-carboxylic acid consists of a carboxylic acid group (-COOH) attached to a 4-methylthiane ring . The carboxylic acid group is polar due to the presence of the electronegative oxygen atoms, while the 4-methylthiane ring is relatively nonpolar.


Chemical Reactions Analysis

Carboxylic acids, including 4-Methylthiane-4-carboxylic acid, can undergo a variety of chemical reactions. These include nucleophilic substitution reactions, where the hydroxyl group (-OH) of the carboxylic acid is replaced by another nucleophile .

Scientific Research Applications

Polymerization Applications

  • 4-Methylthiane-4-carboxylic acid and similar sulfur-containing carboxylic acids have been explored as electron donors in photoinduced free-radical polymerizations. Their interaction with sensitizers like 4-carboxybenzophenone in polymerization processes highlights their potential utility in advanced material synthesis (Wrzyszczyński et al., 2000).

Spectroscopy and Molecular Studies

  • Detailed structural, electronic, and spectroscopic studies of 4-methylthiadiazole-5-carboxylic acid, a close derivative, have been conducted using density functional theory. This research sheds light on the molecular properties of similar compounds, potentially including 4-Methylthiane-4-carboxylic acid (Singh et al., 2019).

Electrochemical Studies

  • Electrochemical studies of related compounds like 2-Methylthiopyridin-4-carboxylic acid have been conducted. These studies, focusing on their behavior in various chemical environments, can provide insights into the electrochemical properties of 4-Methylthiane-4-carboxylic acid (Lejeune et al., 1992).

Coordination Network Formation

  • Tetrakis(methylthio)-1,4-benzenedicarboxylic acid, a compound structurally similar to 4-Methylthiane-4-carboxylic acid, demonstrates the ability to form coordination networks with various metal ions. This could indicate potential applications of 4-Methylthiane-4-carboxylic acid in forming complex molecular structures (Zhou et al., 2008).

Hydrogenation Research

  • Research into the hydrogenation of related carboxylic acids, such as 4-methylbenzoic acid, to different carboxylic acid derivatives might offer insights into the reactivity and transformation potential of 4-Methylthiane-4-carboxylic acid under similar conditions (Bin, 2010).

Surface Adsorption Studies

  • Studies on the adsorption of 4-(methylthio)benzoic acid on silver surfaces provide an understanding of how 4-Methylthiane-4-carboxylic acid might interact with metallic surfaces, which is crucial in applications like catalysis and sensor development (Kwon et al., 1994).

Electrocatalytic Applications

  • Research on the electrocatalytic oxidation of thiols, using compounds like 4-amino-2,2,6,6-tetramethylpiperidinyl-1-oxyl (4-amino-TEMPO) which are related to 4-Methylthiane-4-carboxylic acid, can suggest potential applications of this compound in electrocatalytic processes (Kashiwagi et al., 1991).

properties

IUPAC Name

4-methylthiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-7(6(8)9)2-4-10-5-3-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTKXRQKRYWHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiane-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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